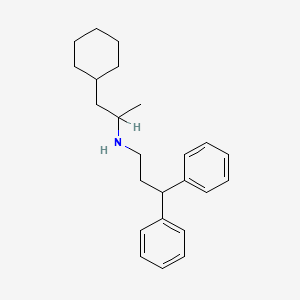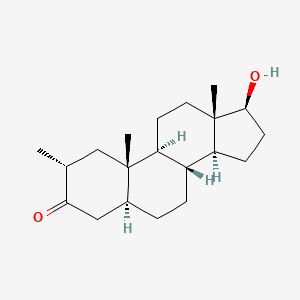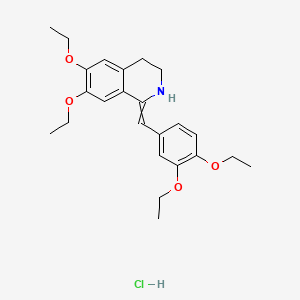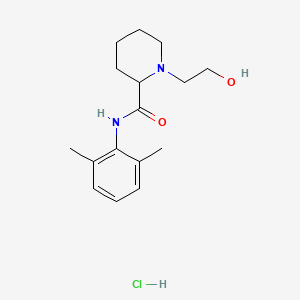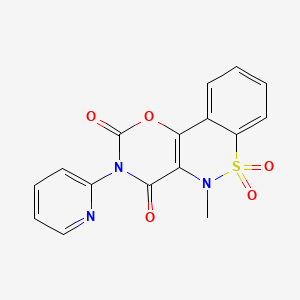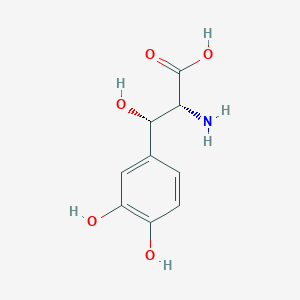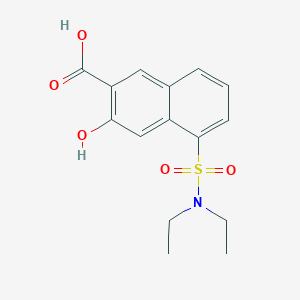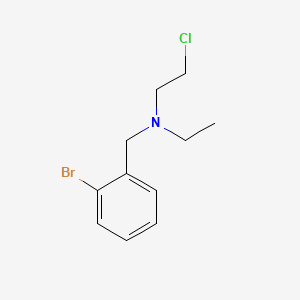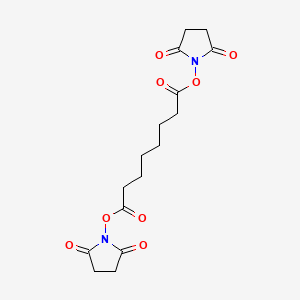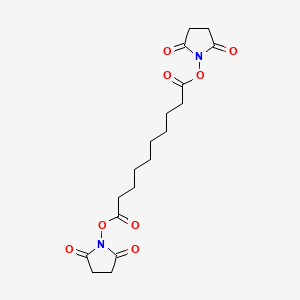
EBE-A22
説明
EBE-A22 is a derivative of PD 153035. this compound, has no effect on EGF-R TK but maintains a high cytotoxic profile. this compound binds to DNA and behave as typical intercalating agents. This compound unwinds supercoiled plasmid, stabilizes duplex DNA against heat denaturation, and produces negative CD and ELD signals, as expected for an intercalating agent. This compound, but not PD153035, interacts preferentially with GC-rich sequences and discriminates against homooligomeric runs of A and T which are often cut more readily by the enzyme in the presence of the drug compared to the control.
科学的研究の応用
入手可能な情報に基づいて、EBE-A22、別名N-(3-ブロモフェニル)-6,7-ジメトキシ-N-メチルキナゾリン-4-アミン、の科学研究における用途を包括的に分析しました。
がん研究
This compoundはPD153035の誘導体であり、上皮成長因子受容体チロシンキナーゼ(EGF-R TK)に対して高い親和性と選択性を示し、いくつかの種類の腫瘍細胞株に対して有意な細胞毒性を示します。 しかし、PD153035とは異なり、this compoundはErbB-1のリン酸化を阻害しません。これは、がん治療に活用できる可能性のある異なる作用機序を示唆しています .
DNA相互作用研究
This compoundは、超らせん状プラスミドDNAをほどき、2本鎖DNAを熱変性に対して安定化し、負の円偏光二色性(CD)と臭化エチジウム置換(ELD)シグナルを生成することが示されています。 これらの特性は、this compoundがインターカレーティング剤として作用し、DNA相互作用の研究に使用できることを示唆しています .
生化学的選択性
興味深いことに、this compoundはGCリッチな配列と優先的に相互作用し、AおよびTのホモオリゴマーランに対しては区別されます。 この選択性は、DNA-タンパク質相互作用の理解と標的療法の開発に影響を与える可能性があります .
作用機序
Target of Action
EBE-A22 is a derivative of PD153035, which can inhibit ErbB-1 phosphorylation . The primary target of PD153035 is the epidermal growth factor receptor tyrosine kinase (EGF-RTK), which plays a crucial role in cell growth and differentiation .
Mode of Action
It has been found to interact robustly with MreB and eukaryotic actin, exhibiting substantial binding affinity .
Pharmacokinetics
It is soluble in dmso at a concentration of ≥375 mg/mL .
Result of Action
This compound has been found to exhibit cytotoxicity against several types of tumor cell lines . It unwinds supercoiled plasmid, stabilizes duplex DNA against heat denaturation, and produces negative CD and ELD signals, as expected for an intercalating agent .
Action Environment
特性
IUPAC Name |
N-(3-bromophenyl)-6,7-dimethoxy-N-methylquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O2/c1-21(12-6-4-5-11(18)7-12)17-13-8-15(22-2)16(23-3)9-14(13)19-10-20-17/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWGDOZPSOZFOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=CC=C1)Br)C2=NC=NC3=CC(=C(C=C32)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60416148 | |
| Record name | EBE-A22 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60416148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
229476-53-3 | |
| Record name | EBE-A22 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60416148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


